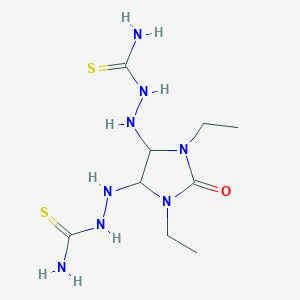
2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazino, carbothioyl, and imidazolidinyl moieties. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the imidazolidinyl core: This step involves the reaction of diethylamine with a suitable carbonyl compound to form the imidazolidinyl ring.
Introduction of the hydrazino group: The hydrazino group is introduced through the reaction of the imidazolidinyl intermediate with hydrazine hydrate under controlled conditions.
Addition of the carbothioyl group: The final step involves the reaction of the hydrazino intermediate with a suitable thiocarbonyl reagent to introduce the carbothioyl group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Condensation: Condensation reactions can lead to the formation of larger molecules through the combination of the compound with other reactants.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{5-[2-(AMINOCARBOTHIOYL)HYDRAZINO]-1,3-DIETHYL-2-OXO-4-IMIDAZOLIDINYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
2-(2-(AMINOCARBOTHIOYL)HYDRAZINO)-N-(4-CHLOROPHENYL)-2-OXOACETAMIDE: This compound has a similar hydrazino and carbothioyl structure but differs in the presence of a chlorophenyl group.
3,6-DIAMINO-1,2,4,5-TETRAZINE: This compound contains a tetrazine ring and amino groups, making it structurally different but functionally similar in terms of reactivity.
6-AMINO[1,2,4]TRIAZOLO[4,3-B][1,2,4,5]TETRAZINE: This compound features a triazolo-tetrazine structure, offering different reactivity and applications compared to the imidazolidinyl compound.
Properties
Molecular Formula |
C9H20N8OS2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[[5-(2-carbamothioylhydrazinyl)-1,3-diethyl-2-oxoimidazolidin-4-yl]amino]thiourea |
InChI |
InChI=1S/C9H20N8OS2/c1-3-16-5(12-14-7(10)19)6(13-15-8(11)20)17(4-2)9(16)18/h5-6,12-13H,3-4H2,1-2H3,(H3,10,14,19)(H3,11,15,20) |
InChI Key |
XNJAYWNMCKSAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(N(C1=O)CC)NNC(=S)N)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















